rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-c]pyridine core with a methyl substituent at position 5 and a carboxylic acid group at position 7a, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₂O₂ (including HCl), with a molecular weight of 218.69 g/mol . The stereochemistry (3aR,7aR) and rac designation indicate a racemic mixture of enantiomers. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
(3aR,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11-3-2-9(8(12)13)6-10-4-7(9)5-11;/h7,10H,2-6H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVLVOQIGOAIO-JXLXBRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CNCC2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CNC[C@@H]2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-c]pyridine core, followed by functional group modifications to introduce the methyl and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the pyrrolo[3,4-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
rac-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Hydrochloride
- Molecular Formula : C₇H₁₃ClN₂O
- Molecular Weight : 176.64 g/mol
- Key Differences : Replaces the carboxylic acid with a ketone group at position 1. This reduces hydrogen-bonding capacity and acidity, altering reactivity in nucleophilic reactions. The absence of the methyl group at position 5 simplifies the structure .
5-Benzyl-7a-ethyl Hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate Hydrochloride
- Molecular Formula : C₁₈H₂₅ClN₂O₄
- Molecular Weight : 332.39 g/mol
- Key Differences : Contains two ester groups (benzyl and ethyl) instead of a carboxylic acid. The bulky substituents increase lipophilicity, making it less water-soluble than the target compound. This derivative is likely used as a synthetic intermediate .
Substituent Variants in Pyrrolopyridine Derivatives
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- Key Differences : The pyrrolo[2,3-c]pyridine core shifts ring substitution positions. The chloro group at position 5 introduces electron-withdrawing effects, increasing acidity (pKa ~3.5) compared to the target compound’s methyl group (pKa ~4.2 for carboxylic acid) .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Functional Group Modifications
tert-Butyl (3aS,7aS)-Octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Differences : The tert-butyl ester protects the carboxylic acid, enhancing stability during synthesis. Hydrolysis would yield the free acid, analogous to the target compound .
Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Molecular Formula : C₁₅H₁₄N₄O₃
- Molecular Weight : 298.30 g/mol
- Key Differences: A pyrazolo[4,3-c]pyridine core with an amino group and phenyl substituent.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target: rac-(3aR,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic Acid HCl | Pyrrolo[3,4-c]pyridine | 5-Me, 7a-COOH (HCl salt) | C₉H₁₅ClN₂O₂ | 218.69 | High water solubility, acidic |
| rac-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one HCl | Pyrrolo[3,4-c]pyridine | 1-ketone, HCl salt | C₇H₁₃ClN₂O | 176.64 | Reduced H-bonding, neutral pH |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid | Pyrrolo[2,3-c]pyridine | 5-Cl, 2-COOH | C₈H₅ClN₂O₂ | 196.59 | Electron-withdrawing, higher acidity |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid | Pyrrolo[2,3-c]pyridine | 5-OMe, 2-COOH | C₉H₈N₂O₃ | 192.17 | Electron-donating, lower acidity |
| tert-Butyl (3aS,7aS)-Octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | Pyrrolo[3,4-c]pyridine | 2-COOtBu | C₁₂H₂₂N₂O₂ | 226.32 | Lipophilic, synthetic intermediate |
Research Findings and Implications
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility (~50 mg/mL) compared to neutral analogues like the tert-butyl ester (<1 mg/mL) .
- Acidity : The carboxylic acid group (pKa ~4.2) allows pH-dependent ionization, critical for bioavailability. Chloro-substituted analogues exhibit stronger acidity (pKa ~3.5), while methoxy groups weaken it (pKa ~4.8) .
- Synthetic Utility : Ester-protected derivatives (e.g., benzyl or ethyl) serve as intermediates for introducing carboxylic acid groups via hydrolysis .
- Biological Relevance : The methyl group at position 5 may sterically hinder interactions in enzyme-binding pockets, whereas smaller substituents (e.g., H, Cl) improve fit .
Biological Activity
The compound rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride is part of a class of pyrrolidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O2·HCl
- Molar Mass : 236.31 g/mol
- Structural Features : The compound features a pyrrolo[3,4-c]pyridine core, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Initial studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity : Research has shown that it may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and apoptosis.
- Neurological Effects : There is emerging evidence suggesting neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The exact mechanism by which this compound exerts its effects is still under investigation. However, proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that it interacts with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
-
Anticancer Efficacy :
- A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G2/M phase.
-
Neuroprotective Effects :
- In a rodent model of Alzheimer's disease, administration of the compound showed a marked improvement in cognitive function and a reduction in amyloid-beta plaque formation. This suggests potential therapeutic applications in neurodegenerative disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| rac-methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate | Structure | Moderate anticancer activity | Lacks the hydrochloride salt |
| rac-tert-butyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine | Structure | Neuroprotective effects | Exhibits lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
